(E)-2-(5-Fluoro-1-(4-(trifluoromethylthio)benzylidene)-1H-inden-3-yl)ethanoic acid
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Overview
Description
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis. There are three types of PPARs: PPAR-alpha, PPAR-gamma, and PPAR-delta, each with distinct functions and tissue distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PPAR modulators involves various chemical reactions and methodologies. For instance, the synthesis of PPAR-gamma agonists often involves the formation of thiazolidinedione rings, which are crucial for their activity. The synthetic route typically includes steps such as condensation reactions, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of PPAR modulators, especially for pharmaceutical applications, involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
PPAR modulators undergo various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis of PPAR modulators include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions are typically the active pharmaceutical ingredients (APIs) that act as PPAR modulators. These products are characterized by their ability to bind to PPAR receptors and modulate their activity .
Scientific Research Applications
PPARs have extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: PPAR modulators are used to study the mechanisms of lipid metabolism and energy homeostasis.
Biology: They are crucial in understanding cellular differentiation and development.
Medicine: PPAR modulators are used in the treatment of metabolic disorders such as diabetes, obesity, and dyslipidemia. .
Industry: PPAR modulators are used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
PPARs exert their effects by binding to specific ligands, which leads to the activation or repression of target genes. The molecular targets of PPARs include genes involved in fatty acid metabolism, glucose homeostasis, and inflammation. The pathways involved include the peroxisome proliferator response element (PPRE) pathway, which regulates the transcription of target genes .
Comparison with Similar Compounds
PPAR modulators can be compared with other nuclear receptor modulators such as:
Retinoid X Receptor (RXR) modulators: These compounds also regulate gene expression but have different target genes and physiological effects.
Liver X Receptor (LXR) modulators: These compounds are involved in cholesterol metabolism and have distinct roles compared to PPARs.
PPAR modulators are unique in their ability to regulate lipid metabolism and energy homeostasis, making them valuable in the treatment of metabolic disorders .
Properties
Molecular Formula |
C19H12F4O2S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[(3E)-6-fluoro-3-[[4-(trifluoromethylsulfanyl)phenyl]methylidene]inden-1-yl]acetic acid |
InChI |
InChI=1S/C19H12F4O2S/c20-14-3-6-16-12(8-13(9-18(24)25)17(16)10-14)7-11-1-4-15(5-2-11)26-19(21,22)23/h1-8,10H,9H2,(H,24,25)/b12-7+ |
InChI Key |
NPPDMRLSURBHGR-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C=C(C3=C2C=CC(=C3)F)CC(=O)O)SC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C=C(C3=C2C=CC(=C3)F)CC(=O)O)SC(F)(F)F |
Origin of Product |
United States |
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